
Chlorhexidine Dihydrochloride Impurity B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorhexidine Dihydrochloride Impurity B is a chemical compound that is often encountered as an impurity in the production of chlorhexidine, a widely used antiseptic and disinfectant. Chlorhexidine itself is known for its broad-spectrum antimicrobial activity, making it a common ingredient in various healthcare products. Impurity B, while not the primary active ingredient, is significant in the context of quality control and regulatory standards for pharmaceutical products .
Métodos De Preparación
The preparation of Chlorhexidine Dihydrochloride Impurity B involves synthetic routes that are similar to those used in the production of chlorhexidine. The synthesis typically involves the reaction of hexamethylene bis(4-chlorophenyl)biguanide with hydrochloric acid. The reaction conditions include controlled temperature and pH to ensure the formation of the desired impurity. Industrial production methods may involve additional purification steps to isolate Impurity B from other by-products .
Análisis De Reacciones Químicas
Chlorhexidine Dihydrochloride Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different antimicrobial properties.
Reduction: Reduction reactions can convert Impurity B into less complex molecules.
Aplicaciones Científicas De Investigación
Chlorhexidine Dihydrochloride Impurity B has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of chlorhexidine products.
Biology: Research studies often investigate the biological activity of Impurity B to understand its effects on microbial cells.
Medicine: While not used directly in medical treatments, Impurity B is important in the context of pharmaceutical quality control.
Industry: It is used in the development and testing of antiseptic formulations to ensure they meet regulatory standards
Mecanismo De Acción
The mechanism of action of Chlorhexidine Dihydrochloride Impurity B is similar to that of chlorhexidine. It involves the disruption of microbial cell membranes, leading to cell lysis and death. The compound binds to negatively charged sites on the cell wall, destabilizing the membrane and interfering with osmosis. This rapid uptake by bacterial cells results in the precipitation of cytoplasmic constituents, ultimately leading to cell death .
Comparación Con Compuestos Similares
Chlorhexidine Dihydrochloride Impurity B can be compared with other similar compounds, such as:
Chlorhexidine Digluconate: The primary active ingredient in many antiseptic formulations, known for its broad-spectrum antimicrobial activity.
Chlorhexidine Base: Another form of chlorhexidine used in various applications.
Chlorhexidine Acetate: A salt form of chlorhexidine with similar antimicrobial properties. Impurity B is unique in its role as a by-product and its significance in quality control processes.
Propiedades
Fórmula molecular |
C16H26ClN9O |
|---|---|
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
[N'-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]urea |
InChI |
InChI=1S/C16H26ClN9O/c17-11-5-7-12(8-6-11)24-15(20)25-13(18)22-9-3-1-2-4-10-23-14(19)26-16(21)27/h5-8H,1-4,9-10H2,(H5,18,20,22,24,25)(H5,19,21,23,26,27) |
Clave InChI |
LATUPHDTTULFOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)N)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



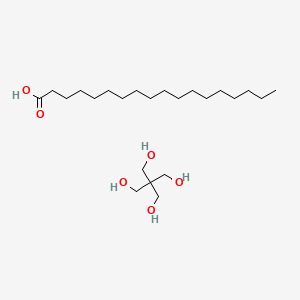
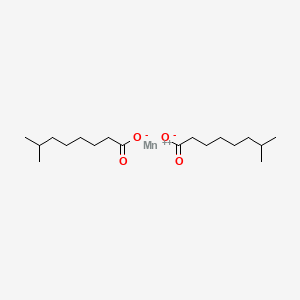

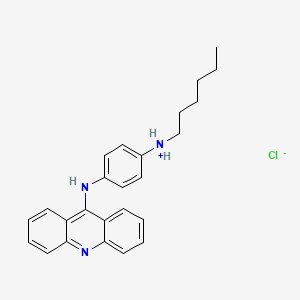
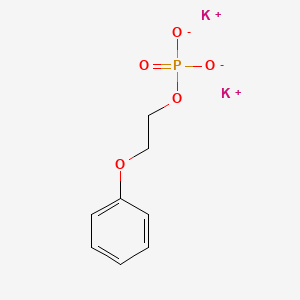

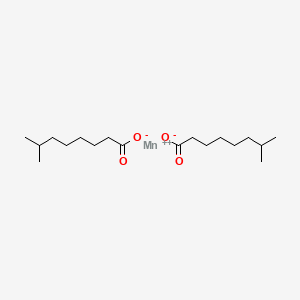


![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)
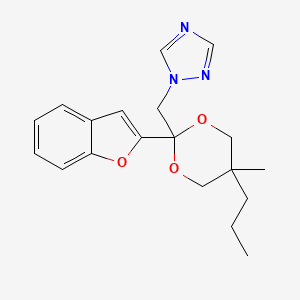

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)
